molecular formula C15H13NO4S B8143817 N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B8143817
M. Wt: 303.3 g/mol
InChI Key: JXVKKFZWABUXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one is a chemical compound that belongs to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms. These compounds are often used in the synthesis of polymers and have applications in various fields such as materials science, chemistry, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of a tosylated amine with a suitable phenolic compound under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperature and pressure. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of high-performance polymers and materials.

Mechanism of Action

The mechanism of action of N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine: The parent compound with a similar ring structure.

    Tosylated Amines: Compounds with a tosyl group attached to an amine.

    Phenolic Compounds: Compounds containing a phenol group.

Uniqueness

N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific combination of a benzoxazine ring and a tosyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4H-3,1-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-11-6-8-13(9-7-11)21(18,19)16-14-5-3-2-4-12(14)10-20-15(16)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVKKFZWABUXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.